2-[(Dimethylamino)methyl]pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC17696952
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N3O2 |
|---|---|
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H11N3O2/c1-11(2)5-7-9-3-6(4-10-7)8(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
| Standard InChI Key | QGSZMPSVQPLRKP-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1=NC=C(C=N1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of pyrimidine-5-carboxylic acid derivatives consists of a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions. In 2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid, the 2-position bears a dimethylaminomethyl group (-CH₂N(CH₃)₂), while the 5-position is functionalized with a carboxylic acid (-COOH). This configuration distinguishes it from closely related analogs, such as:
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2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid (PubChem CID: 826981) : Features a dimethylamino group (-N(CH₃)₂) at the 2-position and a methyl group (-CH₃) at the 4-position.
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2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid: Includes both a dimethylaminomethyl group at the 2-position and a methyl group at the 4-position.
The absence of a 4-methyl substituent in the target compound may influence its electronic properties and reactivity compared to these analogs.
Molecular Formula and Weight
While the exact molecular formula for 2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid is C₈H₁₁N₃O₂ (theoretical), experimental data for analogs suggest minor variations:
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid | C₈H₁₁N₃O₂ | 181.19 |
| 2-[(Dimethylamino)methyl]-4-methylpyrimidine-5-carboxylic acid | C₉H₁₃N₃O₂ | 195.22 |
The discrepancy arises from the additional methyl group in the 4-position of the VulcanChem compound.
Synthesis and Manufacturing
Key Synthetic Routes
The patented process described in US3523119A outlines a general method for synthesizing pyrimidine-5-carboxylic acids with basic substituents. Although the patent focuses on 4-substituted derivatives, its methodology can be extrapolated to synthesize 2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid:
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Reaction of Malonic Acid Dinitrile (II) with Dimethylformamide Chloride (III):
This step forms a 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride intermediate, which is purified as a perchlorate salt .
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Amination:
The chlorine atom at the 3-position is replaced by an amine (e.g., dimethylamine) in an inert solvent (e.g., chloroform or benzene), yielding a 1-amino-1-dimethylaminomethyleneamino-3-dimethyliminium-2-cyanopropene compound . -
Ring Closure with Ammonia:
Heating the intermediate with aqueous ammonia induces cyclization to form a 4-substituted-5-cyano pyrimidine . -
Saponification of the Cyano Group:
The nitrile group at the 5-position is hydrolyzed to a carboxylic acid using concentrated sulfuric acid or alcoholic alkali :
Modifications for Target Compound
To synthesize 2-[(dimethylamino)methyl]pyrimidine-5-carboxylic acid, the starting material could be modified to introduce the dimethylaminomethyl group at the 2-position during the amination step. For example, using a pre-functionalized amine or adjusting reaction conditions to favor alkylation at the 2-position.
Physicochemical Properties
Computed Properties (Based on Analogs)
Data from PubChem and VulcanChem provide insights into key properties:
The increased rotatable bond count in the VulcanChem compound reflects the flexibility of the dimethylaminomethyl group compared to the rigid dimethylamino group in the PubChem analog .
Spectral Characteristics
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